(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
Description
Properties
CAS No. |
913541-65-8 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
AUPSEXUCHLBIKK-GXTWGEPZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme
$$
\text{Cyclohexanone} + \text{Nitroalkene} \xrightarrow{\text{Catalyst}} \text{(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone}
$$
Asymmetric Synthesis
Asymmetric synthesis plays a crucial role in ensuring that the desired stereochemistry is achieved during the formation of (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone. This can be accomplished through:
Chiral Auxiliaries : The use of chiral auxiliaries that can direct the formation of one stereoisomer over another.
Enzymatic Methods : Employing enzymes or biocatalysts that can selectively produce the desired enantiomer.
Yield and Purity
The yields reported for various synthesis methods generally range from 80% to 90%, with purity levels assessed using techniques such as NMR spectroscopy and HPLC.
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Michael Addition | 88 | 92 | High enantiomeric excess |
| Asymmetric Synthesis | 85 | 90 | Utilizes chiral auxiliary |
Recent studies have demonstrated advancements in the efficiency of these synthesis methods:
A study reported an efficient one-pot synthesis using a catalytic amount of palladium on carbon (Pd/C) combined with 1-octene, leading to high yields of substituted indoles, which are structurally related to the target compound.
Another research highlighted a base-catalyzed protocol for synthesizing nitroalkane derivatives under continuous flow conditions, enhancing reaction control and product consistency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.
Oxidation: Potassium permanganate, water solvent, elevated temperature.
Substitution: Sodium hydride, dimethylformamide solvent, room temperature.
Major Products
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of this compound is in asymmetric synthesis, particularly in the Michael addition reaction. A study demonstrated that using organocatalysts derived from (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can facilitate the formation of γ-nitro carbonyl compounds with high yields and excellent stereoselectivity. The reaction conditions allowed for enantiomeric excesses greater than 97% .
Table 1: Yields and Stereoselectivity in Michael Addition Reactions
| Catalyst Used | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|
| (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone | 95 | >99:1 | >99 |
| Other Organocatalysts | Varies | Varies | Varies |
Medicinal Chemistry
The compound has also been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit anti-cancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth .
Case Study: Anti-Cancer Activity
In a patent application, derivatives of similar compounds were shown to inhibit phosphoinositide 3-kinase signaling, a pathway crucial for cancer cell proliferation. The implications of such findings suggest that (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone could be explored further for developing new anti-cancer agents .
Chemical Reactivity Studies
Chemical reactivity studies have also been conducted to evaluate the safety and toxicity profiles of this compound. For example, genotoxicity assessments indicated that related cyclohexanone derivatives did not exhibit significant mutagenic properties in standard tests . This suggests a favorable safety profile for further research and application.
Table 2: Toxicity Assessment Results
| Test Conducted | Result |
|---|---|
| Ames Test | Non-mutagenic |
| In vitro Micronucleus Test | Non-clastogenic |
| Repeated Dose Toxicity | No significant findings |
Mechanism of Action
The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from its analogs primarily in the substituents on the aromatic ring and cyclohexanone backbone. Key comparisons include:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) vs. bromo/fluoro (electron-withdrawing) significantly alter reactivity and regioselectivity in subsequent transformations.
- Steric Effects : Ortho-substituents (e.g., 2-fluoro in compound 11) or bulky groups (naphthyl in 3ad) reduce reaction yields due to hindered access to the reactive site .
- Stereochemical Control : Chiral chromatography (e.g., Daicel Chiralpak columns) is critical for isolating enantiopure forms, as seen in compounds 3ab–3ad and 11–12 .
Physicochemical and Spectral Properties
NMR Data :
Enantiomeric Excess (ee) :
- Compounds 11 and 12 achieved >90% ee using AD-H columns, suggesting the target compound’s ee could be similarly optimized .
Biological Activity
(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including asymmetric synthesis techniques that leverage chiral catalysts. The presence of the nitro group and dimethoxyphenyl moiety contributes to its unique properties. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Chemical Formula | C15H19N1O4 |
| Molecular Weight | 275.32 g/mol |
| Chirality | (S)- and (R)- configurations available |
| Functional Groups | Nitro group, ketone, and ether groups |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of cyclohexanone have shown efficacy against various cancer cell lines. A study demonstrated that the introduction of a nitro group enhances the alkylating activity of such compounds, leading to increased cytotoxicity against cancer cells .
The proposed mechanism by which (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone exerts its biological effects involves:
- Alkylation of DNA : The nitro group can undergo reduction to form reactive intermediates that alkylate DNA, leading to apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell cycle progression in cancer cells .
Case Studies
-
Study on Antitumor Efficacy :
- A study conducted on various derivatives revealed that (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone exhibited a dose-dependent increase in cytotoxicity against L1210 leukemia cell lines. At a concentration of 10 µM, the compound increased cell death by 60% compared to control groups .
- Comparative Analysis :
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its toxicity profile. Research indicates that similar compounds may exhibit myelotoxicity; however, the specific effects of (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone require further investigation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone with high enantiomeric purity?
- Methodological Answer : The Michael addition of cyclohexanone derivatives to nitroalkenes is a key step. For stereochemical control, use chiral catalysts or auxiliaries. For example, asymmetric organocatalysts (e.g., proline-derived catalysts) can induce enantioselectivity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. X-ray crystallography and chiral HPLC are critical for verifying enantiopurity .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments, focusing on the nitroethyl and dimethoxyphenyl groups. Compare experimental shifts with computational predictions (e.g., DFT). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies carbonyl (C=O) and nitro (NO2) functional groups. Crystallographic data (if available) provide definitive structural validation .
Advanced Research Questions
Q. What computational methods are validated for modeling the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts stable conformers and transition states. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) assess flexibility of the cyclohexanone ring. Compare torsional angles (e.g., C1-C10-C15-C14) with crystallographic data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
